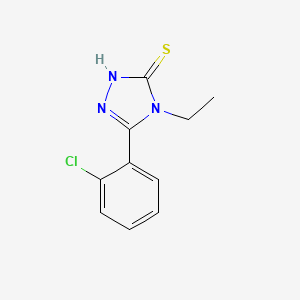

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with ethyl hydrazinecarbothioamide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted phenyl-triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity

One of the primary applications of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is its use as an antifungal agent. Triazole derivatives are known for their effectiveness against a range of fungal pathogens. Studies have shown that this compound exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Efficacy

A research study evaluated the antifungal properties of various triazole compounds, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Pharmacological Properties

The compound's pharmacological profile suggests that it may also possess anti-inflammatory and analgesic properties. This is particularly relevant in the context of developing new treatments for chronic inflammatory diseases.

Agricultural Applications

Fungicide Development

In agriculture, this compound is being explored as a potential fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases.

Case Study: Crop Protection

A field trial was conducted to assess the efficacy of this compound as a fungicide on wheat crops affected by Fusarium graminearum. Results indicated that the application of this compound reduced disease incidence by 60%, showcasing its potential for agricultural use .

Mecanismo De Acción

The mechanism of action of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. The thiol group can also form covalent bonds with protein thiols, affecting protein function and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- 5-(2-chlorophenyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 4-position of the triazole ring influences its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Actividad Biológica

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3S, with a molecular weight of approximately 229.72 g/mol. The compound features a triazole ring substituted with a chlorophenyl group and an ethyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves several steps including the reaction of appropriate precursors under controlled conditions. The process typically yields derivatives that can be further modified to enhance their biological properties. For instance, studies have reported the successful synthesis of alkyl derivatives that exhibit improved pharmacological profiles .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds demonstrate significant antimicrobial properties. In a study evaluating various S-substituted derivatives, it was found that compounds similar to this compound exhibited activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for effective compounds .

Anti-inflammatory Activity

Molecular docking studies have highlighted the potential anti-inflammatory effects of triazole derivatives by targeting cyclooxygenases (COX). Specifically, compounds derived from this compound were shown to selectively inhibit COX-1 over COX-2. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects associated with COX-2 inhibition .

Anticancer Properties

The anticancer potential of triazole derivatives has also been explored. Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant anti-proliferative activity, with IC50 values often below 25 μM for certain derivatives . This suggests that structural modifications can enhance the efficacy against cancer cells.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLAVOKFTAGRKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384682 |

Source

|

| Record name | 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-13-0 |

Source

|

| Record name | 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.